molecular formula C16H21N5OS B297056 2-(4-Amino-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-cyclohexyl-acetamide

2-(4-Amino-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-cyclohexyl-acetamide

Cat. No.: B297056
M. Wt: 331.4 g/mol
InChI Key: GHZWNJIPMIOKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-cyclohexyl-acetamide, also known as ACTH, is a synthetic compound that has been used in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-cyclohexyl-acetamide is not fully understood. However, it has been suggested that this compound exerts its effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In addition, it has been reported to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Amino-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-cyclohexyl-acetamide in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its relatively low toxicity compared to other compounds. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-(4-Amino-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-cyclohexyl-acetamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its potential use as a drug delivery system for targeted drug delivery. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets for its therapeutic applications.

Synthesis Methods

2-(4-Amino-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-cyclohexyl-acetamide is synthesized by reacting 4-amino-5-phenyl-4H-[1,2,4]triazole-3-thiol with N-cyclohexylacetyl chloride in the presence of triethylamine. The resulting compound is purified by column chromatography and characterized by spectroscopic techniques.

Scientific Research Applications

2-(4-Amino-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-cyclohexyl-acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties in vitro and in vivo. This compound has also been investigated for its potential use as a drug delivery system for targeted drug delivery.

Properties

Molecular Formula

C16H21N5OS

Molecular Weight

331.4 g/mol

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide

InChI

InChI=1S/C16H21N5OS/c17-21-15(12-7-3-1-4-8-12)19-20-16(21)23-11-14(22)18-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11,17H2,(H,18,22)

InChI Key

GHZWNJIPMIOKHI-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3

Origin of Product

United States

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